molecular formula C15H10N2O3 B2565809 3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione CAS No. 304685-63-0

3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione

Cat. No. B2565809
CAS RN: 304685-63-0
M. Wt: 266.256
InChI Key: SZSBFKKJKKYCBQ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of PABPD consists of a benzo[b]pyran-2,4-dione core with a pyridylamino)methylene group attached at the 3-position .

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound is instrumental in the synthesis of new bioactive molecules that contain pyrazole and pyrone ring systems, demonstrating its utility in developing potential therapeutic agents. For example, Jing Hao et al. (2005) synthesized a potent new bioactive molecule, 1-Benzoyl-6-methyl-3-methyl­sulfanyl-6,7-dihydro-1H-pyrano[4,3-c]pyrazol-4-one, by reacting benzohydrazide with 3-[bis­(methyl­sulfan­yl)methyl­ene]dihydro-6-methyl-3H-pyran-[2,4-dione in ethanol, highlighting the compound's role in creating structures with potential pharmacological applications (Hao, Gao, Wang, & Li, 2005).

Development of Heterocyclic Compounds

The chemical serves as a precursor in the development of heterocyclic compounds, which are crucial in pharmaceutical research for their diverse biological activities. For instance, R. Mohebat et al. (2016) developed a rapid and efficient synthesis method for benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives via a one-pot, two-step procedure, showcasing the compound's versatility in synthesizing heterocycles with potential biological significance (Mohebat, Yazdani Elah Abadi, & Maghsoodlou, 2016).

Green Synthesis Processes

Additionally, the compound has been used in environmentally friendly synthesis processes. A study by R. Mohebat et al. (2017) presented an efficient, convenient, and green procedure for synthesizing novel 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate derivatives, underlining the importance of such compounds in developing green chemistry protocols (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).

Fluorescence Probes

The synthesis of fluorescent probes for biological pathways is another application area. A. Prior et al. (2014) utilized various condensation and ring-closing reactions to synthesize fluorescently active bicyclic pyridinone compounds, demonstrating the compound's potential in tracing biological pathways through fluorescence (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).

Mechanism of Action

properties

IUPAC Name

4-hydroxy-3-(pyridin-3-yliminomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-11-5-1-2-6-13(11)20-15(19)12(14)9-17-10-4-3-7-16-8-10/h1-9,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBFKKJKKYCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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